LY2090314

Descripción

Ly2090314 has been used in trials studying the treatment of Leukemia, Advanced Cancer, and Pancreatic Cancer.

GSK-3 Inhibitor this compound is an inhibitor of glycogen synthase kinase-3 (GSK-3), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits GSK-3 in an ATP-competitive manner. This prevents GSK-3-mediated phosphorylation of beta-catenin, which inhibits the subsequent ubiquitination and proteasomal degradation of beta-catenin. This leads to the activation of the Wnt/beta-catenin pathway and the induction of apoptosis in susceptible tumor cells. GSK-3, a serine/threonine kinase, plays a key role in numerous pathways involved in protein synthesis, cellular proliferation, differentiation, and apoptosis. The Wnt/beta-catenin signaling pathway plays key roles in both cellular proliferation and differentiation. The increased expression of beta-catenin, a transcriptional activator, correlates with decreased cellular proliferation and improved prognosis in select cancers.

LY-2090314 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Propiedades

IUPAC Name |

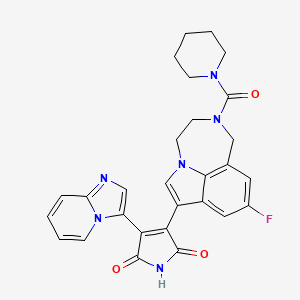

3-[6-fluoro-10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25FN6O3/c29-18-12-17-15-34(28(38)32-7-3-1-4-8-32)11-10-33-16-20(19(13-18)25(17)33)23-24(27(37)31-26(23)36)21-14-30-22-6-2-5-9-35(21)22/h2,5-6,9,12-14,16H,1,3-4,7-8,10-11,15H2,(H,31,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWTAWVFDCTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209085 | |

| Record name | LY-2090314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603288-22-8 | |

| Record name | LY-2090314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603288228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2090314 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2090314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2090314 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822M3GYM67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LY2090314: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2090314 is a potent, selective, and ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) isoforms α and β.[1][2] Its primary mechanism of action in various cancer models, most notably melanoma and neuroblastoma, involves the robust activation of the canonical Wnt/β-catenin signaling pathway.[3][4] By preventing the GSK-3-mediated phosphorylation and subsequent degradation of β-catenin, this compound leads to the stabilization and nuclear accumulation of β-catenin, triggering the transcription of Wnt target genes.[3][5] This cascade ultimately results in significant anti-tumor effects, including the induction of apoptosis and inhibition of cell proliferation.[4][6] While it has shown limited efficacy as a monotherapy in clinical trials, its mechanism suggests strong potential for combination therapies.[1][7] This guide provides an in-depth review of the molecular mechanisms, quantitative effects, and key experimental methodologies used to characterize this compound's action in cancer cells.

Core Mechanism of Action: Potent and Selective GSK-3 Inhibition

This compound acts as a highly potent ATP-competitive inhibitor of both GSK-3α and GSK-3β.[1] In cell-free assays, it demonstrates low nanomolar efficacy.[3][8] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell cycle progression, and apoptosis.[7] In many cancers, the pathways that regulate GSK-3 are dysregulated.[9] this compound's direct inhibition of GSK-3's kinase activity is the foundational event that triggers its downstream anti-neoplastic effects.

Primary Signaling Pathway: Wnt/β-Catenin Activation

The most well-documented consequence of GSK-3 inhibition by this compound in cancer cells is the activation of the Wnt/β-catenin pathway.[3][8]

In the Absence of Wnt Signaling (Pathway "Off"): GSK-3β is a critical component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin at key serine and threonine residues.[10] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and proteasomal degradation. Cytoplasmic levels of β-catenin remain low, and Wnt target genes are kept inactive by T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors complexed with co-repressors.

Effect of this compound (Pathway "On"): this compound directly inhibits GSK-3, preventing the phosphorylation of β-catenin.[5] This leads to the disassembly of the destruction complex and allows unphosphorylated, stable β-catenin to accumulate in the cytoplasm.[3] This stabilized β-catenin then translocates to the nucleus, where it displaces co-repressors from TCF/LEF transcription factors and recruits co-activators. This action initiates the transcription of Wnt target genes, such as AXIN2, a well-established marker of pathway activation.[2][3] In melanoma cells, this β-catenin-dependent signaling is required for the induction of apoptosis following treatment with this compound.[2][3]

Interaction with PI3K/Akt Signaling

GSK-3 is also a key downstream node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[9][11] Growth factor signaling activates PI3K, which in turn activates the kinase Akt. Akt can then phosphorylate GSK-3β at Serine 9, leading to its inactivation.[1] This represents a major mechanism by which cancer cells can inactivate the tumor-suppressive functions of GSK-3. Because this compound directly inhibits GSK-3's kinase activity, its action is independent of the phosphorylation status of GSK-3 by Akt. This means this compound can inhibit GSK-3 even in cancer cells with a highly active PI3K/Akt pathway.

References

- 1. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]

- 4. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to Novel Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors for Researchers and Drug Development Professionals

Introduction: Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to a host of pathologies, such as Alzheimer's disease, bipolar disorder, and cancer, making it a prime therapeutic target. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β. The development of potent and selective GSK-3 inhibitors has been a long-standing goal in drug discovery. This technical guide focuses on a selection of novel, selective GSK-3 inhibitors, providing an in-depth overview of their characteristics, the experimental protocols for their evaluation, and their effects on key signaling pathways. We will delve into the specifics of the highly selective inhibitor COB-187, the potent acute myeloid leukemia (AML) differentiation agent GS87, and the paralog-selective inhibitors BRD0705 (GSK-3α selective) and BRD3731 (GSK-3β selective).

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of the featured novel GSK-3 inhibitors.

Table 1: In Vitro Inhibitory Activity of Novel GSK-3 Inhibitors

| Compound | Target | IC50 (nM) | Assay | Reference |

| COB-187 | GSK-3α | 22 | Z'-LYTE Kinase Assay | [1] |

| GSK-3β | 11 | Z'-LYTE Kinase Assay | [1] | |

| GS87 | GSK-3α | 415 | In Vitro Kinase Assay | [2] |

| GSK-3β | 521 | In Vitro Kinase Assay | [2] | |

| BRD0705 | GSK-3α | 66 | Mobility Shift Microfluidic Assay | [1][3][4] |

| GSK-3β | 515 | Mobility Shift Microfluidic Assay | [1][3][4] | |

| BRD3731 | GSK-3α | 215 | Mobility Shift Microfluidic Assay | [5] |

| GSK-3β | 15 | Mobility Shift Microfluidic Assay | [5] | |

| Tideglusib | GSK-3α | 908 | Z'-LYTE Kinase Assay | [1] |

| (Reference) | GSK-3β | 502 | Z'-LYTE Kinase Assay | [1] |

Table 2: Kinase Selectivity Profile of COB-187

COB-187 was screened against a panel of 404 unique kinases. The table below highlights kinases with significant inhibition.

| Kinase | % Inhibition at 1 µM COB-187 |

| GSK-3α | >80% |

| GSK-3β | >80% |

| MAPKAPK5 (PRAK) | 40-79% |

| Other 401 kinases | <40% |

| Data sourced from a study that utilized a molecular screen of 414 kinase assays.[1] |

Table 3: Kinase Selectivity of Paralog-Selective Inhibitors

BRD0705 and BRD3731 were screened against a panel of 311 kinases at a concentration of 10 µM.[6]

| Compound | Off-Target Kinases with >50% Inhibition |

| BRD0705 | CDK2, CDK3, CDK5 |

| BRD3731 | Minimal off-target inhibition observed |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of novel GSK-3 inhibitors.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Kinase Assay)

This protocol is adapted for determining the in vitro potency of inhibitors against GSK-3α and GSK-3β.[7][8]

Materials:

-

Recombinant human GSK-3α or GSK-3β enzyme

-

Z'-LYTE™ Ser/Thr 1 Peptide substrate

-

ATP

-

Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

Test compounds (e.g., COB-187) dissolved in DMSO

-

Development Reagent

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 5 µL of a 2X GSK-3 enzyme and 2X peptide substrate mix in kinase buffer. c. Initiate the reaction by adding 2.5 µL of a 4X ATP solution in kinase buffer. The final ATP concentration should be at the apparent Km for each enzyme. d. Incubate the reaction mixture at room temperature for 60 minutes.

-

Development Reaction: a. Add 5 µL of the Development Reagent to each well. b. Incubate at room temperature for 60 minutes.

-

Data Acquisition: a. Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein). b. Calculate the emission ratio (445 nm / 520 nm).

-

Data Analysis: a. The percent inhibition is calculated relative to a no-inhibitor (0% inhibition) and a no-enzyme (100% inhibition) control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular GSK-3 Activity Assay (Western Blot for β-catenin)

This protocol describes the assessment of GSK-3 inhibition in a cellular context by measuring the phosphorylation status of its substrate, β-catenin, in THP-1 human macrophages.[9][10][11][12][13]

Materials:

-

THP-1 cells

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

Test compound (e.g., COB-187)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)

-

Rabbit anti-β-catenin

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: a. Culture THP-1 cells in appropriate media. b. Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. c. Treat the differentiated cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 5 hours).

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE on a polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.

-

Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Signal Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the levels of phospho-β-catenin and total β-catenin to the loading control (β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by GSK-3 and the experimental workflows used to characterize its inhibitors.

Signaling Pathways

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of COB-187.

Caption: Tau hyperphosphorylation pathway in Alzheimer's disease.

Experimental Workflows

Caption: Workflow for in vitro GSK-3 kinase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. origene.com [origene.com]

- 13. researchgate.net [researchgate.net]

LY2090314: A Technical Guide to its Role in Apoptosis Induction in Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, often characterized by resistance to conventional therapies. A key mechanism of this resistance is the evasion of apoptosis, a programmed cell death process crucial for tissue homeostasis and the elimination of malignant cells. Recent research has identified the Glycogen Synthase Kinase-3 (GSK-3) pathway as a promising therapeutic target in melanoma. LY2090314, a potent and selective small-molecule inhibitor of GSK-3, has emerged as a key investigational compound that induces apoptosis in melanoma cells. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and key signaling pathways associated with this compound-induced apoptosis in melanoma.

Core Mechanism of Action: Wnt/β-Catenin Pathway Activation

This compound exerts its pro-apoptotic effects in melanoma primarily through the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] In healthy cells and in the context of melanoma, GSK-3β, a constitutively active kinase, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low.

This compound inhibits both GSK-3α and GSK-3β isoforms.[1][2] Inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[1][5] This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[1][2] One such target gene is Axin2, a well-established marker of Wnt pathway activation.[1][5] The induction of apoptosis by this compound in melanoma cells is dependent on this β-catenin-mediated signaling.[1][2][4]

Quantitative Data Summary

The efficacy of this compound in inducing cytotoxicity and apoptosis in melanoma cell lines has been quantified in several studies. The following tables summarize key in vitro data.

| Cell Line | BRAF/NRAS Status | IC50 (nM, 72h) | Reference |

| A375 | BRAF V600E | ~10 | [1] |

| M14 | BRAF V600E | ~10 | [1] |

| SK-MEL-28 | BRAF V600E | ~10 | [1] |

| IPC-298 | NRAS Q61L | ~10 | [1] |

| Malme-3M | BRAF WT/NRAS WT | ~10 | [1] |

| A2058 | BRAF V600E | ~10 | [1] |

| RPMI-7951 | NRAS Q61R | ~10 | [1] |

| HS294T | BRAF WT/NRAS WT | ~10 | [1] |

| SK-MEL-2 | BRAF WT/NRAS WT | ~10 | [1] |

| SK-MEL-5 | NRAS Q61R | ~10 | [1] |

| WM2664 | BRAF V600D | ~10 | [1] |

Table 1: In Vitro Cytotoxicity of this compound in a Panel of Melanoma Cell Lines. Data indicates that this compound is potent across various melanoma cell lines, irrespective of their BRAF or NRAS mutation status.[1][4]

| Cell Line | Treatment | Fold Increase in Caspase 3/7 Activity (72h) | Reference |

| A375 | 20nM this compound | Significant Induction | [1] |

| M14 | 20nM this compound | Significant Induction | [1] |

Table 2: Induction of Apoptosis as Measured by Caspase 3/7 Activity. this compound treatment leads to a significant increase in the activity of executioner caspases, confirming the induction of apoptosis.[1]

Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize the effects of this compound.

Cell Culture and Proliferation Assays

-

Cell Lines: A panel of human melanoma cell lines (e.g., A375, M14, SK-MEL-28) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cytotoxicity Assay (CellTiter-Glo®):

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using a non-linear regression model.

-

Apoptosis Assays

-

Caspase-Glo® 3/7 Assay:

-

Follow the seeding and treatment protocol as described for the cytotoxicity assay.

-

After 72 hours of treatment, add Caspase-Glo® 3/7 Reagent (Promega) to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure luminescence to determine caspase 3/7 activity.

-

-

Western Blotting for PARP Cleavage:

-

Plate cells in 6-well plates and treat with this compound (e.g., 20 nM) for various time points (e.g., 24, 48, 72 hours).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cleaved PARP (e.g., Asp214) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Wnt Pathway Activation Analysis

-

Western Blotting for β-catenin and Axin2:

-

Follow the cell treatment and lysis protocol as described above.

-

Probe membranes with primary antibodies against total β-catenin and Axin2. A loading control, such as β-actin or GAPDH, should also be used.

-

-

TCF/LEF Reporter Assay (TOPFlash):

-

Co-transfect melanoma cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).

-

After 24 hours, treat the cells with this compound for 5-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the TOPFlash activity to the Renilla activity to determine the fold change in Wnt pathway activation.

-

Experimental Workflow Diagram

Clinical Significance and Future Directions

The potent, single-agent activity of this compound in preclinical melanoma models, including those resistant to BRAF inhibitors like vemurafenib, highlights its therapeutic potential.[1][2][6] The finding that its efficacy is independent of the common BRAF and NRAS mutations suggests that it could be a valuable treatment option for a broad range of melanoma patients.[1][2] Furthermore, this compound has been shown to enhance the efficacy of standard chemotherapy agents like dacarbazine (DTIC) in vivo.[7]

Future research should focus on elucidating the precise downstream targets of the Wnt/β-catenin pathway that are critical for apoptosis induction in this context. While the pro-survival proteins of the Bcl-2 family, such as Mcl-1 and Bcl-XL, are known to be key regulators of apoptosis in melanoma, the direct impact of this compound on these proteins has not been fully elucidated and warrants further investigation.[8][9][10] Additionally, clinical trials are necessary to determine the safety and efficacy of this compound in patients with advanced melanoma. A phase I clinical trial has been conducted with this compound in patients with advanced solid tumors, providing initial safety data.[11] The continued exploration of GSK-3 inhibitors, alone or in combination with other targeted therapies or immunotherapies, represents a promising avenue for the development of novel and effective treatments for melanoma.

References

- 1. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Protein GSK3β offers new angle on overcoming melanoma drug resistance | EurekAlert! [eurekalert.org]

- 7. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]

- 8. Mcl-1 is required for melanoma cell resistance to anoikis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BCL-XL and MCL-1 are the key BCL-2 family proteins in melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of LY2090314 on Neuroblastoma Cellular Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases, necessitating the exploration of novel therapeutic avenues.[1][2][3] One such promising strategy involves the targeting of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a variety of cellular processes including proliferation, differentiation, and apoptosis.[1] LY2090314, a potent and selective GSK-3 inhibitor, has emerged as a compound of interest, demonstrating significant anti-proliferative and apoptotic effects in preclinical studies of neuroblastoma.[2][4][5] This technical guide provides an in-depth analysis of the investigation of this compound in the context of neuroblastoma cellular proliferation, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in its evaluation.

Mechanism of Action of this compound in Neuroblastoma

This compound exerts its anti-tumor effects in neuroblastoma primarily through the inhibition of GSK-3.[2][4][5] This inhibition sets off a cascade of downstream molecular events that collectively impede cellular proliferation and promote apoptosis. The primary mechanism involves the modulation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm and nucleus.[2][4][5] While canonical Wnt pathway activation is often associated with oncogenesis, in the context of neuroblastoma, GSK-3 inhibition and subsequent β-catenin stabilization appear to contribute to a loss of cell viability.[6][7]

Furthermore, treatment with this compound has been shown to reduce the levels of cyclin D1, a critical regulator of the cell cycle, and the anti-apoptotic protein survivin.[4][5] Concurrently, the expression of pro-apoptotic markers such as cleaved PARP and cleaved caspase-3 is increased, indicating the induction of apoptosis.[4][5]

Quantitative Data on the Efficacy of this compound

Studies have demonstrated that this compound effectively reduces the growth of both MYCN-amplified and non-amplified human neuroblastoma cell lines in vitro.[2][4][5] A significant reduction in cell growth has been observed at concentrations as low as 20 nM.[2][4][5]

| Cell Line | MYCN Status | Effective Concentration | Observed Effect | Reference |

| NGP | Amplified | Starting at 20 nM | Significant growth reduction | [4] |

| SK-N-AS | Non-amplified | Starting at 20 nM | Significant growth reduction | [4] |

| SH-SY-5Y | Non-amplified | Starting at 20 nM | Significant growth reduction | [4] |

In comparative studies, this compound was found to be more potent than another GSK-3 inhibitor, Tideglusib, requiring only nanomolar concentrations to achieve similar growth reduction as micromolar concentrations of Tideglusib.[2]

Experimental Protocols

The investigation of this compound's effects on neuroblastoma proliferation has employed a range of standard and advanced cell biology techniques.

Cell Culture and Treatment

Human neuroblastoma cell lines, such as NGP, SK-N-AS, and SH-SY-5Y, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1] For experimental purposes, cells are plated and treated with varying concentrations of this compound (e.g., 20 nM to 1000 nM) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 48, 72, 96 hours).[2]

Cellular Proliferation Assays

1. Colorimetric MTT Assay: This assay is used to assess cell viability by measuring the metabolic activity of the cells.

-

Protocol:

-

Seed neuroblastoma cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations.

-

After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

2. Clonogenic Assay (Colony Formation Assay): This assay assesses the ability of a single cell to grow into a colony.

-

Protocol:

-

Treat cells with this compound for a specified period.

-

Plate a low density of the treated cells in a new culture dish.

-

Allow the cells to grow for a period of 1-3 weeks until visible colonies are formed.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies to determine the effect of the treatment on the long-term survival and proliferative capacity of the cells.

-

3. Live-Cell Imaging for Confluency: Real-time monitoring of cell proliferation can be achieved using live-cell imaging systems.

-

Protocol:

-

Plate cells in a specialized imaging-compatible plate.

-

Treat the cells with this compound.

-

Place the plate in an incubator equipped with a live-cell imaging system.

-

The system captures images of the cells at regular intervals.

-

Software analysis is used to calculate the percentage of the well surface area covered by cells (confluency) over time, providing a dynamic measure of cell proliferation.

-

Mechanistic Assays

1. Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protocol:

-

Lyse the this compound-treated and control cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated GSK-3, β-catenin, cyclin D1, survivin, cleaved PARP, cleaved caspase-3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the resulting signal to visualize and quantify the protein bands.

-

2. Caspase-Glo Assay: This is a luminescent assay to measure caspase activity, a key indicator of apoptosis.

-

Protocol:

-

Plate and treat cells with this compound in a white-walled 96-well plate.

-

Add the Caspase-Glo reagent to each well. The reagent contains a luminogenic caspase substrate.

-

If caspases are active in the apoptotic cells, the substrate is cleaved, and a luminescent signal is produced.

-

Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of caspase activity.

-

Conclusion

The GSK-3 inhibitor this compound demonstrates significant potential as a therapeutic agent for neuroblastoma. Its ability to inhibit cellular proliferation and induce apoptosis in neuroblastoma cell lines at nanomolar concentrations highlights its potency. The well-defined mechanism of action, involving the modulation of the GSK-3/β-catenin pathway and key cell cycle and apoptotic regulators, provides a strong rationale for its further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a robust framework for the continued evaluation of this compound and other GSK-3 inhibitors in the context of neuroblastoma and other malignancies.

References

- 1. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Proliferation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. GSK3 inhibitors regulate MYCN mRNA levels and reduce neuroblastoma cell viability through multiple mechanisms, including p53 and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY2090314: A Glycogen Synthase Kinase-3 Inhibitor for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY2090314 is a potent, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) alpha and beta isoforms.[1][2] Preclinical investigations have demonstrated its activity across a range of solid tumor models, both as a monotherapy and in combination with standard-of-care chemotherapeutic agents. The primary mechanism of action involves the inhibition of GSK-3, a key regulator of multiple cellular processes including cell proliferation, apoptosis, and the Wnt/β-catenin signaling pathway.[1][3] This document provides a comprehensive overview of the preclinical data for this compound in solid tumors, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action and Signaling Pathways

This compound selectively inhibits the kinase activity of GSK-3α and GSK-3β by competing with ATP for its binding site.[1] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in numerous signaling pathways implicated in cancer. A primary consequence of GSK-3 inhibition by this compound is the stabilization and nuclear accumulation of β-catenin, a central component of the canonical Wnt signaling pathway.[1][4] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to β-catenin stabilization and the subsequent transcription of Wnt target genes, which can, in some cellular contexts, induce apoptosis.[1][5]

Beyond the Wnt/β-catenin pathway, GSK-3 is known to regulate other critical cellular processes. For instance, it can influence the NF-κB pathway, which is involved in cell survival and chemoresistance.[6] Inhibition of GSK-3 has been shown to suppress NF-κB-mediated transcription, contributing to decreased cancer cell survival.[6]

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

In Vitro Efficacy in Solid Tumor Cell Lines

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of solid tumor cell lines.

Quantitative Data

| Cell Line | Cancer Type | IC50 (nM) | Key Findings |

| A375 | Melanoma | Not explicitly stated, but active at 20 nM | Induced potent apoptotic cell death irrespective of BRAF mutation status.[1] |

| Various Melanoma Cell Lines | Melanoma | Not specified | Active in cell lines resistant to Vemurafenib.[1] |

| NGP | Neuroblastoma | Growth reduction starting at 20 nM | Significant growth reduction.[7] |

| SK-N-AS | Neuroblastoma | Growth reduction starting at 20 nM | Significant growth reduction.[7] |

| SH-SY-5Y | Neuroblastoma | Growth reduction starting at 20 nM | Significant growth reduction.[7] |

| TE-8 | Esophageal Squamous Cell Carcinoma | 2180 nM (after 72h) | Dose- and time-dependent effect on cell survival.[8] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Cell Viability and Growth Assays:

-

Method: Neuroblastoma cell lines (NGP, SK-N-AS, and SH-SY-5Y) were treated with this compound at varying concentrations. Cell growth was assessed at different time points.[7]

-

Endpoint: Determination of significant growth reduction, with effects observed starting at a 20 nM concentration.[7]

Apoptosis Assays:

-

Method: Western blot analysis was performed on neuroblastoma cell lysates following treatment with this compound.[7]

-

Markers: Increased levels of pro-apoptotic markers such as cleaved PARP and cleaved caspase-3, and a reduction in the anti-apoptotic protein survivin were observed.[7]

-

Functional Confirmation: Caspase activity assays were conducted to confirm the induction of apoptosis.[7]

Western Blotting for Protein Expression:

-

Protocol: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., phosphorylated-GSK-3, β-catenin, cyclin D1, cleaved PARP, cleaved caspase-3, survivin).[7]

-

Detection: Membranes were incubated with secondary antibodies and visualized using an appropriate detection system. Band intensities were quantified.[7]

Caption: A generalized workflow for in vitro preclinical evaluation of this compound.

In Vivo Efficacy in Solid Tumor Xenograft Models

This compound has demonstrated single-agent activity and has been shown to enhance the efficacy of other chemotherapeutic agents in preclinical animal models.

Quantitative Data

| Animal Model | Cancer Type | Treatment Regimen | Key Findings |

| Athymic nude mice with A375 xenografts | Melanoma | 25 mg/kg, i.v., every 3 days | Demonstrated single-agent activity and enhanced the efficacy of dacarbazine (DTIC).[1] |

| Pancreatic cancer PDX mice | Pancreatic Cancer | Not specified | Led to a reduction in TAK1 and YAP/TAZ protein levels and a decrease in cell proliferation.[9] |

| Esophageal cancer xenograft mice (TE-8 cells) | Esophageal Squamous Cell Carcinoma | 1 mg/kg and 2.5 mg/kg | Significantly reduced xenograft tumor volume in a dose- and time-dependent manner.[8] |

Experimental Protocols

Xenograft Tumor Models:

-

Animal Strain: Athymic nude mice are commonly used for their inability to reject human tumor xenografts.[1]

-

Tumor Implantation: Human cancer cell lines (e.g., A375 melanoma) are subcutaneously injected into the flanks of the mice.[1]

-

Treatment Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound is typically administered intravenously (i.v.).[1]

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis).[1][8]

Pharmacodynamic Studies:

-

Objective: To confirm target engagement and downstream pathway modulation in vivo.

-

Method: Tumor tissues or peripheral blood mononuclear cells (PBMCs) are collected from treated animals.[1][3]

-

Analysis: Levels of biomarkers such as Axin2 gene expression (a downstream target of Wnt/β-catenin signaling) or β-catenin protein levels are measured to confirm the biological activity of this compound.[1][3]

Combination Therapy Studies

Preclinical evidence suggests that this compound can enhance the efficacy of platinum-based chemotherapies. In solid tumor cancer cell lines, this compound was found to enhance the efficacy of cisplatin and carboplatin.[1] This synergistic effect provides a strong rationale for its clinical development in combination regimens.[3]

Conclusion

The preclinical data for this compound demonstrate its potential as a therapeutic agent for solid tumors. Its well-defined mechanism of action as a potent GSK-3 inhibitor, coupled with its in vitro and in vivo efficacy, supports its continued investigation. The ability of this compound to induce apoptosis in cancer cells and enhance the activity of standard chemotherapies highlights its promise as both a monotherapy and a combination partner in the treatment of various solid malignancies. Further preclinical studies are warranted to explore its efficacy in a broader range of tumor types and to optimize combination strategies.[7]

References

- 1. apexbt.com [apexbt.com]

- 2. mdpi.com [mdpi.com]

- 3. A phase I dose-escalation, pharmacokinetic (PK), and pharmacodynamic (PD) evaluation of intravenous this compound a GSK3 inhibitor administered in combination with pemetrexed and carboplatin. - ASCO [asco.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Therapy Detail [ckb.genomenon.com]

- 6. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

LY2090314: A Glycogen Synthase Kinase-3 Inhibitor for Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY2090314 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in the pathogenesis of various malignancies, including Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated the potential of this compound to induce apoptosis and reduce cell viability in AML cell lines. The primary mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway. Despite promising preclinical activity, a Phase 2 clinical trial of this compound as a single agent in AML patients showed an acceptable safety profile but limited clinical efficacy. This guide provides a comprehensive overview of the technical data and experimental protocols related to the investigation of this compound as a potential therapeutic for AML.

Mechanism of Action

This compound is a potent inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β[1][2]. GSK-3 is a serine/threonine kinase that is constitutively active in cells and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of AML, the inhibition of GSK-3 by this compound leads to the stabilization and nuclear accumulation of β-catenin, a key component of the canonical Wnt signaling pathway. This activation of Wnt signaling is thought to contribute to the anti-leukemic effects of the drug.

Signaling Pathway

Preclinical Data

In Vitro Potency

This compound demonstrates high potency against its target enzymes.

| Target | IC50 (nM) |

| GSK-3α | 1.5[1][2] |

| GSK-3β | 0.9[1][2] |

Table 1: In vitro inhibitory potency of this compound against GSK-3 isoforms.

Anti-proliferative and Pro-apoptotic Effects in AML Cells

Preclinical studies have indicated that this compound can reduce the viability and induce apoptosis in AML cell lines[3]. While a comprehensive panel of IC50 values across various AML cell lines is not publicly available, studies have shown significant growth reduction in cell lines such as MV4-11 and MOLM-13 at nanomolar concentrations. For instance, in neuroblastoma cell lines, significant growth reduction was observed starting at a 20 nM concentration.

| Assay | Cell Lines | Key Findings |

| Cell Viability | AML cell lines (unspecified) | Reduced viability[3] |

| Apoptosis | AML cell lines (unspecified) | Induced apoptosis[3] |

| Cell Viability (Neuroblastoma) | NGP, SK-N-AS, SH-SY-5Y | Significant growth reduction starting at 20 nM |

| Apoptosis (Neuroblastoma) | NGP, SK-N-AS, SH-SY-5Y | Increased cleaved PARP and cleaved caspase-3 |

Table 2: Summary of in vitro anti-leukemic activity of this compound.

Synergistic Effects

Recent preclinical research has highlighted a potential synergistic effect between this compound and LSD1 (Lysine-Specific Demethylase 1) inhibitors in AML. This combination was found to induce differentiation in AML cells and significantly improve survival in mouse models of AML[4]. The mechanism appears to involve the modulation of the WNT pathway and the activation of the type I interferon pathway.

Clinical Data

A Phase 2, open-label study (NCT01214603) evaluated the safety and efficacy of single-agent this compound in 20 patients with acute leukemia, the majority of whom had AML.

Study Design

Patients received 40 mg of this compound intravenously with a 50 mg ranitidine pretreatment in one of three cohorts with different dosing schedules.

Safety and Tolerability

The most frequently reported drug-related non-hematologic treatment-emergent adverse events (TEAEs) were decreased appetite and nausea. Hematologic TEAEs included febrile neutropenia, thrombocytopenia, and anemia. Overall, this compound was considered to have an acceptable safety profile.

| Adverse Event Category | Most Frequent Events |

| Non-Hematologic | Decreased appetite, Nausea |

| Hematologic | Febrile neutropenia, Thrombocytopenia, Anemia |

Table 3: Common treatment-emergent adverse events in the Phase 2 trial of this compound in acute leukemia.

Efficacy

Despite evidence of on-target activity, as indicated by changes in β-catenin levels, no complete or partial remissions were observed in the study. These findings suggest that this compound has limited clinical benefit as a monotherapy in AML at the doses and schedules investigated.

Experimental Protocols

Cell Viability Assays

-

Seed AML cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0-1000 nM) or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Seed AML cells (e.g., 5 x 10^4 cells/ml) in a 96-well plate.

-

Treat with this compound or vehicle control and incubate for various time points (e.g., 24, 48, 72, 96 hours).

-

Add CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assays

-

Treat AML cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).

-

Incubate with a corresponding secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Treat AML cells with this compound.

-

Harvest and wash the cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

In Vivo Xenograft Model

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Sublethally irradiate the mice to facilitate engraftment.

-

Inject human AML cell lines (e.g., HL-60, MV4-11) intravenously or subcutaneously.

-

Monitor tumor growth or leukemia engraftment.

-

Administer this compound at a specified dose and schedule (e.g., intraperitoneally or intravenously).

-

Measure tumor volume or assess leukemia burden in various organs (e.g., bone marrow, spleen) at the end of the study.

Conclusion and Future Directions

This compound is a potent inhibitor of GSK-3 with clear preclinical activity against AML cells, primarily through the modulation of the Wnt/β-catenin pathway. However, its limited efficacy as a monotherapy in clinical trials suggests that its therapeutic potential in AML may lie in combination strategies. The synergistic effects observed with LSD1 inhibitors are particularly noteworthy and warrant further investigation. Future research should focus on identifying optimal combination partners for this compound and elucidating the mechanisms of synergy to guide the design of more effective therapeutic regimens for AML. A thorough evaluation of this compound's activity across a broader panel of AML subtypes with diverse genetic backgrounds would also be beneficial for identifying patient populations most likely to respond to GSK-3 inhibition.

References

An In-depth Technical Guide to LY2090314: A Potent Glycogen Synthase Kinase-3 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of LY2090314, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.

Chemical Structure and Properties

This compound, also known as 3-(9-Fluoro-2-(piperidine-1-carbonyl)-1,2,3,4-tetrahydro-[1][2]diazepino[6,7,1-hi]indol-7-yl)-4-(imidazo[1,2-a]pyridin-3-yl)-1H-pyrrole-2,5-dione, is a small molecule inhibitor with the chemical formula C₂₈H₂₅FN₆O₃.[1][3] Its chemical structure is characterized by a complex heterocyclic system.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-[6-fluoro-10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.0⁴,¹³]trideca-2,4,6,8(13)-tetraen-3-yl]-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione[1] |

| CAS Number | 603288-22-8[1][3] |

| Molecular Formula | C₂₈H₂₅FN₆O₃[1][3] |

| Molecular Weight | 512.53 g/mol [4][5] |

| SMILES | C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7[1] |

| InChIKey | HRJWTAWVFDCTGO-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Orange to reddish-brown solid[4] |

| Solubility | DMSO: 10 mg/mL, DMF: 10 mg/mL, Ethanol: 0.25 mg/mL, Water: Insoluble[3][6] |

| logP | 1.83 |

| pKa (Strongest Acidic) | 9.82 |

| pKa (Strongest Basic) | 5.56 |

| Stability | Stable for at least 4 years when stored as a solid at -20°C.[2] In solvent, stable for 1 year at -80°C and 6 months at -20°C.[4][7] |

Mechanism of Action and Signaling Pathway

This compound is a potent, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms, with IC₅₀ values of 1.5 nM and 0.9 nM, respectively.[4][7] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, inducing the expression of Wnt target genes, such as Axin2.[4][8]

Experimental Protocols

This section details the methodologies for key experiments conducted to characterize the activity of this compound.

TCF/LEF TOPFlash Reporter Assay

This assay is used to quantify the activation of the Wnt/β-catenin signaling pathway.

Methodology:

-

Cell Culture and Transfection: A375 melanoma cells are seeded in 96-well plates.[4] After 24 hours, cells are co-transfected with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control plasmid (e.g., FOPFlash with mutated binding sites or a Renilla luciferase plasmid for normalization) using a suitable transfection reagent.[9][10]

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Luciferase Activity Measurement: After a defined incubation period (e.g., 5 hours), luciferase activity is measured using a luminometer and a luciferase assay kit.[8][11]

-

Data Analysis: The ratio of TOPFlash to control reporter activity is calculated to determine the fold activation of Wnt signaling.

Western Blot Analysis of β-catenin Stabilization

This experiment visualizes the accumulation of β-catenin protein following GSK-3 inhibition.

Methodology:

-

Cell Culture and Treatment: A375 cells are cultured to a suitable confluency and then treated with this compound (e.g., 20 nM) or vehicle for various time points.[8]

-

Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total β-catenin and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cells.

Methodology:

-

Cell Seeding: A panel of melanoma cell lines (e.g., A375, M14) are seeded in 96-well plates.[4]

-

Compound Treatment: After 24 hours, cells are treated with a serial dilution of this compound.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).[4]

-

Viability Assessment: Cell viability is assessed using a commercial kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[11]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in preclinical animal models.

Experimental Design:

-

Animal Model: Athymic nude mice are subcutaneously inoculated with A375 human melanoma cells.[5]

-

Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 25 mg/kg, intravenously, every 3 days) or a vehicle control.[5][13]

-

Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: Tumor tissues can be collected at different time points post-treatment to analyze the expression of Wnt target genes, such as Axin2, by qRT-PCR to confirm target engagement.[5]

Summary of Quantitative Data

Table 3: In Vitro Activity of this compound

| Parameter | Cell Line | Value |

| GSK-3α IC₅₀ | - | 1.5 nM[4][7] |

| GSK-3β IC₅₀ | - | 0.9 nM[4][7] |

| Cytotoxicity IC₅₀ | Melanoma Cell Lines | ~10 nM (72h treatment)[4] |

| Cytotoxicity IC₅₀ | Other Solid Tumor Cell Lines | >10 µM[4] |

Table 4: In Vivo Activity of this compound

| Parameter | Animal Model | Dosage | Outcome |

| Tumor Growth Inhibition | A375 Melanoma Xenograft | 25 mg/kg, i.v., Q3D | Significant tumor growth delay[5] |

| Axin2 Gene Expression | A375 Melanoma Xenograft | 25 mg/kg, i.v., single dose | Significant induction at 2 and 4 hours post-dose[5] |

Clinical Development

This compound has been investigated in Phase I and II clinical trials for the treatment of advanced solid tumors and acute myeloid leukemia (AML).[7][14][15] These studies have provided valuable information on the safety, pharmacokinetics, and pharmacodynamics of the compound in humans. While showing an acceptable safety profile, single-agent this compound demonstrated limited clinical benefit in AML at the doses and frequencies investigated.[14][16] Further evaluation in combination with other chemotherapeutic agents has been explored.[15][16]

References

- 1. A375 Xenograft Model | Xenograft Services [xenograft.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]

- 6. This compound | GSK-3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcancer.org [jcancer.org]

- 10. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 11. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of this compound, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. medchemexpress.com [medchemexpress.com]

- 14. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor this compound in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous this compound, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LY2090314 on Cell Cycle Regulation in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) alpha and beta isoforms.[1][2] Extensive preclinical research has demonstrated its activity in modulating key signaling pathways implicated in cancer cell proliferation and survival, particularly the Wnt/β-catenin pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.[3][4] This mechanism has been shown to induce apoptosis in various cancer cell lines, including melanoma and neuroblastoma, and to reduce the levels of key cell cycle regulatory proteins such as Cyclin D1.[4][5] This technical guide provides an in-depth overview of the core mechanisms of this compound's action on cell cycle regulation, detailed experimental protocols for assessing its effects, and quantitative data from relevant studies.

Mechanism of Action: GSK-3 Inhibition and Cell Cycle Control

This compound exerts its primary effect through the competitive inhibition of ATP binding to GSK-3α and GSK-3β.[1] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle progression. A key substrate of GSK-3 in the context of cell cycle regulation is Cyclin D1, a protein essential for the G1 to S phase transition.

GSK-3 phosphorylates Cyclin D1, targeting it for ubiquitination and proteasomal degradation.[6] By inhibiting GSK-3, this compound is expected to lead to the stabilization and accumulation of Cyclin D1. However, studies in neuroblastoma cell lines have shown that treatment with this compound leads to a significant reduction in the level of Cyclin D1.[5] This suggests a more complex regulatory mechanism, potentially involving indirect effects on Cyclin D1 transcription or the activity of other regulatory proteins.

The Cyclin D1/CDK4/6 complex is responsible for phosphorylating the Retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. A reduction in Cyclin D1 levels would therefore be expected to decrease CDK4/6 activity, leading to hypophosphorylation of Rb and subsequent cell cycle arrest in the G1 phase.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the in vitro activity of this compound from preclinical studies.

Table 1: Inhibitory Concentration (IC50) of this compound

| Parameter | Value | Cell Lines/Enzyme | Reference |

| IC50 (GSK-3α) | 1.5 nM | Enzyme Assay | [1][2] |

| IC50 (GSK-3β) | 0.9 nM | Enzyme Assay | [1][2] |

| IC50 (Cytotoxicity) | ~10 nM | Melanoma cell lines | [6] |

| IC50 (Cytotoxicity) | >10 µM | Other solid tumor cell lines | [6] |

Table 2: Effect of this compound on Neuroblastoma Cell Proliferation (MTT Assay) [4]

| Cell Line | Concentration | 48h Reduction | 72h Reduction | 96h Reduction |

| NGP | 20 nM | 23% | 42% | 61% |

| NGP | 1000 nM | 37% | 57% | 75% |

Mandatory Visualizations

Signaling Pathway of this compound Action

Experimental Workflow for Cell Cycle Analysis

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization.

-

Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cyclin D1 and Phospho-Rb

This protocol is for the detection of changes in Cyclin D1 and phosphorylated Retinoblastoma protein levels.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Cyclin D1, anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

CDK4 Kinase Activity Assay (Immunoprecipitation-based)

This protocol describes a method to measure the kinase activity of CDK4.

Materials:

-

Cell lysates from treated and untreated cells

-

Anti-CDK4 antibody

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Recombinant Rb protein (substrate)

-

[γ-32P]ATP

-

SDS-PAGE gels and autoradiography supplies or non-radioactive detection method.

Procedure:

-

Immunoprecipitation: Incubate cell lysates with an anti-CDK4 antibody, followed by precipitation with Protein A/G agarose beads.

-

Washing: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing recombinant Rb protein and [γ-32P]ATP. Incubate at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Separate the reaction products by SDS-PAGE. Detect the phosphorylated Rb by autoradiography.

-

Quantification: Quantify the radioactive signal to determine the kinase activity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of GSK-3 and subsequent modulation of the Wnt/β-catenin pathway. Its demonstrated ability to induce apoptosis and affect key cell cycle regulators like Cyclin D1 in cancer cells underscores its relevance in oncology research. While the precise quantitative effects on cell cycle phase distribution require further investigation, the provided methodologies offer a robust framework for elucidating the detailed impact of this compound on cell cycle regulation. The continued exploration of this compound and other GSK-3 inhibitors will be crucial in developing novel therapeutic strategies for a range of malignancies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Immunoprecipitation of Cdk–Cyclin Complexes for Determination of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. Antiproliferative and apoptotic effect of this compound, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A computational model for quantitative analysis of cell cycle arrest and its contribution to overall growth inhibition by anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

Discovery and Initial Characterization of LY2090314: A Potent and Selective GSK-3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of LY2090314, a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The document details its mechanism of action, in vitro and in vivo preclinical characterization, and early clinical pharmacokinetic data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GSK-3 inhibition.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and bipolar disorder.[1] this compound, a bisarylmaleimide, was identified as a potent and selective ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[2][3] Its development has been primarily focused on oncology, with investigations into its potential as a single agent and in combination with chemotherapy.[4][5][6]

Mechanism of Action: Wnt/β-Catenin Pathway Modulation

This compound exerts its primary effect through the inhibition of GSK-3, a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[2][3] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[2][3][7] This allows β-catenin to translocate to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as Axin2.[2][3][8][9] This activation of the Wnt pathway can induce apoptosis in certain cancer cell types, particularly melanoma.[2][3]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| GSK-3α | 1.5 |

| GSK-3β | 0.9 |

| Data sourced from multiple references.[2][7][10][11] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Family | Number of Kinases with >50% Inhibition at 20 µM |

| TK | 0 out of 58 |

| TKL | 0 out of 19 |

| STE | 0 out of 20 |

| CK1 | 0 out of 2 |

| AGC | 1 (GSK-3β) out of 26 |

| CAMK | 0 out of 29 |

| CMGC | 1 (GSK-3α) out of 16 |

| Single-point inhibition data for a panel of 200 kinases.[2] A high degree of selectivity for GSK-3 was observed.[2] |

Table 3: In Vitro Cytotoxicity of this compound in Melanoma Cell Lines

| Cell Line | BRAF Status | NRAS Status | IC50 (nM) after 72h |

| A375 | V600E | WT | ~10 |

| M14 | V600E | WT | ~10 |

| This compound demonstrated potent cytotoxicity in a panel of 11 melanoma cell lines, with IC50 values generally around 10 nM.[2] In contrast, other solid tumor cell lines showed significantly less sensitivity (IC50 >10 µM).[2][11] |

Table 4: Pharmacokinetic Parameters of this compound